Product packaging for Imidazo[1,5-a]pyrazine-8-methanamine(Cat. No.:)

Imidazo[1,5-a]pyrazine-8-methanamine

Cat. No.: B12873024
M. Wt: 148.17 g/mol
InChI Key: BFPRGNHGKKEEKB-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-8-methanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This heterocyclic core structure is a privileged precursor in the synthesis of potent and selective enzyme inhibitors. The 8-amino-imidazo[1,5-a]pyrazine scaffold is extensively documented in scientific literature for its application in developing reversible, non-covalent inhibitors of Bruton's Tyrosine Kinase (BTK) . BTK is a critical target for the treatment of B-cell related autoimmune diseases, such as rheumatoid arthritis, and certain hematological cancers . Researchers have utilized this core to create compounds with excellent kinase selectivity profiles and desirable pharmacokinetic properties, demonstrating efficacy in preclinical models . Beyond oncology and immunology, related imidazo[1,5-a]pyrazine derivatives have also been investigated as inhibitors of bacterial type IV secretion systems, indicating potential for novel antibacterial agents . This product is intended for research and development purposes in a controlled laboratory setting. Handling Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all applicable laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4 B12873024 Imidazo[1,5-a]pyrazine-8-methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

imidazo[1,5-a]pyrazin-8-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-3-6-7-4-9-5-11(7)2-1-10-6/h1-2,4-5H,3,8H2

InChI Key

BFPRGNHGKKEEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=N1)CN

Origin of Product

United States

Advanced Synthetic Methodologies for Imidazo 1,5 a Pyrazine 8 Methanamine and Its Derivatives

Strategies for the Construction of the Imidazo[1,5-a]pyrazine (B1201761) Core System

The fusion of an imidazole (B134444) ring onto a pyrazine (B50134) core is a common and effective strategy for synthesizing imidazo[1,5-a]pyrazines. This approach often involves the cyclization of suitably functionalized pyrazine precursors.

Classical synthetic approaches often rely on the cyclization of amide precursors derived from pyrazine-2-methanamine derivatives. These methods, while traditional, offer a reliable pathway to the imidazo[1,5-a]pyrazine system.

The acid-catalyzed cyclization of C-pyrazine-methylamine derivatives represents another potential pathway to the imidazo[1,5-a]pyrazine skeleton. Detailed studies specifically outlining the acid treatment of C-pyrazine-methylamine compounds to generate 1,3-substituted-imidazo[1,5-a]pyrazines were not prominently found in the conducted searches. However, analogous acid-catalyzed cyclizations of N-acyl hydrazones are known to produce pyrazolidines and pyrazolines, demonstrating the utility of acid catalysis in forming five-membered nitrogen-containing rings. nih.gov A proposed mechanism for the target transformation would involve the protonation of an N-acylated pyrazine-2-methanamine, followed by an intramolecular attack of the pyrazine nitrogen onto the activated carbonyl group, leading to the fused imidazole ring after dehydration.

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries.

A notable multicomponent approach to the imidazo[1,5-a]pyrazine core involves the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with aldehydes and isocyanides. This one-pot, three-component synthesis proceeds under mild conditions, typically in methanol (B129727) at room temperature, and can produce a variety of substituted imidazopyrazine derivatives in excellent yields. nih.gov The reaction is initiated by the formation of an iminium ion from the aldehyde and the secondary amine of the 1H-(imidazol-5-yl)-N-substituted methanamine. The isocyanide then adds to this iminium ion, forming a nitrilium ion intermediate. The key step involves the intramolecular interception of this nascent nitrilium ion by the nitrogen atom of the imidazole ring, leading to the formation of the fused imidazo[1,5-a]pyrazine system.

Table 1: Examples of One-Pot Three-Component Synthesis of Imidazopyrazine Derivatives

Entry Aldehyde Isocyanide Product Yield (%)
1 Benzaldehyde tert-Butyl isocyanide 1-tert-Butyl-3-phenyl-1,2-dihydroimidazo[1,5-a]pyrazin-8-ium salt High
2 4-Chlorobenzaldehyde Cyclohexyl isocyanide 1-Cyclohexyl-3-(4-chlorophenyl)-1,2-dihydroimidazo[1,5-a]pyrazin-8-ium salt High
3 4-Methoxybenzaldehyde Benzyl isocyanide 1-Benzyl-3-(4-methoxyphenyl)-1,2-dihydroimidazo[1,5-a]pyrazin-8-ium salt High

Note: This table is illustrative and based on the general principles of the described multicomponent reaction. Specific yields and substrates would be detailed in the primary literature.

The interrupted Ugi reaction is a powerful variation of the classical Ugi four-component condensation. In a typical Ugi reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form a dipeptide-like product. However, in an interrupted Ugi reaction, the intermediate nitrilium ion, formed from the addition of the isocyanide to the iminium ion, is intercepted by an internal nucleophile before the addition of the carboxylic acid component. This strategy has been successfully employed to synthesize a variety of heterocyclic compounds.

When applied to the synthesis of imidazo[1,5-a]pyrazines, the interrupted Ugi reaction follows a similar pathway to the three-component reaction described previously. The intramolecular cyclization of the nitrilium ion intermediate by the imidazole nitrogen effectively "interrupts" the traditional Ugi pathway, leading directly to the fused heterocyclic core. This method is particularly valuable for creating molecular diversity, as a wide range of aldehydes and isocyanides can be employed. nih.gov The reaction's success under mild conditions and its high efficiency make it an attractive strategy for the synthesis of complex imidazopyrazine derivatives.

Oxidative Cyclization Methodologies for Imidazopyrazines (e.g., CuI-catalyzed aerobic oxidative synthesis for related systems)

Oxidative cyclization represents a powerful and atom-economical approach for the synthesis of fused imidazole rings. While direct oxidative cyclization to form Imidazo[1,5-a]pyrazine-8-methanamine is not extensively documented, analogous methods for related imidazo[1,2-a]pyridines and other imidazoheterocycles highlight the potential of this strategy. A notable example is the Copper(I)-iodide (CuI)-catalyzed aerobic oxidative cyclization. organic-chemistry.orgnih.gov This method typically involves the reaction of a ketone with a 2-aminoheterocycle, such as 2-aminopyridine, in the presence of a copper catalyst and an oxidant, often atmospheric oxygen. organic-chemistry.orgnih.govorganic-chemistry.org

The reaction proceeds through a likely Ortoleva-King type mechanism, where the ketone and the aminoheterocycle condense, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic fused heterocyclic system. organic-chemistry.orgnih.gov This approach is valued for its operational simplicity and the use of a green oxidant. organic-chemistry.org The synthesis of the marketed drug Zolimidine has been achieved on a gram scale with a 90% yield using this methodology. nih.gov

Table 1: Key Features of CuI-Catalyzed Aerobic Oxidative Cyclization for Imidazoheterocycles

FeatureDescriptionReference
Catalyst Typically CuI, found to be highly effective. organic-chemistry.orgorganic-chemistry.org
Oxidant Aerobic oxygen, making it an environmentally benign process. organic-chemistry.orgorganic-chemistry.org
Substrate Scope Tolerates a wide range of functional groups on both the ketone and the aminoheterocycle. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
Reaction Conditions Generally mild, often conducted at elevated temperatures (e.g., 100 °C) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP). organic-chemistry.org
Mechanism Believed to proceed via a catalytic Ortoleva-King reaction. organic-chemistry.orgnih.gov

This methodology's adaptability suggests its potential application in the synthesis of imidazo[1,5-a]pyrazines, where a suitably substituted aminopyrazine could serve as a precursor.

Specialized Cycloaddition Reactions (e.g., from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates to oxo-derivatives)

Cycloaddition reactions provide a powerful and convergent route to complex heterocyclic systems. A particularly elegant example is the use of mesoionic compounds, such as 4-trifluoroacetyl-1,3-oxazolium-5-olates (also known as 4-TFMK-münchnones), as 1,3-dipoles. clockss.org These mesoionic compounds are five-membered heterocyclic betaines that cannot be represented by a single covalent structure and possess a delocalized sextet of pi-electrons. baranlab.org

The reaction of 4-TFMK-münchnones with various dipolarophiles can lead to a diverse array of heterocycles. clockss.org Of particular relevance is their reaction with reagents like tosylmethyl isocyanide (TosMIC), which results in a novel ring transformation to afford 2(1H)-pyrazinones. researchgate.net This transformation opens a pathway to oxo-derivatives of the imidazo[1,5-a]pyrazine scaffold, specifically imidazo[1,5-a]pyrazin-8(7H)-ones. clockss.org These oxo-derivatives can then serve as crucial intermediates, which can be further functionalized to introduce the desired methanamine group at the 8-position through subsequent chemical transformations. The trifluoromethyl group present in the starting münchnone is incorporated into the product, offering a route to trifluoromethyl-substituted heterocycles. clockss.org

Analogous Synthetic Strategies from Related Imidazo[1,5-a]pyridine (B1214698) and Imidazo[1,2-a]pyrazine (B1224502) Scaffolds

The development of synthetic routes for novel heterocyclic systems often leverages established methodologies for structurally related scaffolds. The imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine cores share significant structural similarity with imidazo[1,5-a]pyrazine, making their synthetic pathways valuable templates.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex products. The Ugi reaction is a cornerstone of MCR chemistry. beilstein-journals.org While a direct application to this compound is not explicitly detailed, tandem MCR strategies developed for related systems are instructive. For instance, the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has been achieved through a tandem sequence involving a Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by a Ugi reaction. beilstein-journals.org This highlights the power of combining different MCRs to rapidly build molecular diversity. The GBB reaction itself, which combines an aminoazine, an aldehyde, and an isocyanide, is a powerful tool for the synthesis of imidazo-fused heterocycles. beilstein-journals.org

A robust method for the synthesis of the imidazo[1,5-a]pyridine scaffold involves the cyclocondensation of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with nitroalkanes. beilstein-journals.orgresearchgate.netnih.gov In this reaction, the nitroalkane is electrophilically activated by a strong acid medium, typically polyphosphoric acid (PPA) containing phosphorous acid. beilstein-journals.orgresearchgate.netnih.gov

The proposed mechanism initiates with the nucleophilic attack of the primary amine of the 2-(aminomethyl)pyridine onto the activated nitroalkane. This is followed by a 5-exo-trig cyclization involving the pyridine (B92270) nitrogen, leading to a dihydroimidazo[1,5-a]pyridine intermediate, which then aromatizes to the final product. beilstein-journals.org This method has been shown to be effective for a range of substituted 2-(aminomethyl)pyridines and nitroalkanes, affording the desired products in moderate to good yields. beilstein-journals.orgresearchgate.net The reaction conditions are somewhat harsh, but the approach provides a novel pathway to this important heterocyclic core. beilstein-journals.org

Table 2: Cyclocondensation of 2-(aminomethyl)pyridines with Nitroalkanes

Starting MaterialsReagentsProductYieldReference
2-Picolylamine, NitroethanePPA, P₂O₅1-Methylimidazo[1,5-a]pyridine- (NMR Yield) researchgate.net
2-Picolylamine, 1-NitropropanePPA, P₂O₅1-Ethylimidazo[1,5-a]pyridine53% researchgate.net
(5-Bromo-6-methoxyquinolin-2-yl)methanamine, NitromethanePPA, P₂O₅6-Bromo-7-methoxyimidazo[1,5-a]quinoline72% beilstein-journals.org

Adapting this strategy to the synthesis of imidazo[1,5-a]pyrazines would require the corresponding 2-(aminomethyl)pyrazine as a starting material.

The synthesis of halo-substituted imidazopyrazines provides key intermediates for further functionalization via cross-coupling or nucleophilic substitution reactions. For the related imidazo[1,2-a]pyrazine system, 8-chloro derivatives can be prepared. researchgate.netnih.gov A common route involves the condensation of a 2-amino-3-chloropyrazine (B41553) with an α-haloketone. nih.gov For instance, the reaction of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone can yield the corresponding 8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine. nih.gov This 8-chloro intermediate is then primed for the introduction of an amine at this position via nucleophilic aromatic substitution to generate 8-aminoimidazo[1,2-a]pyrazine derivatives.

Functionalization and Derivatization Strategies for this compound Analogues

Once the core imidazo[1,5-a]pyrazine scaffold is assembled, further derivatization is crucial for tuning its properties. The functionalization of the closely related imidazo[1,2-a]pyrazine system offers significant insights into potential strategies. nih.gov

Key positions for functionalization on the imidazo[1,2-a]pyrazine ring include C3 and C8. The C3 position is nucleophilic and readily undergoes electrophilic substitution, such as bromination using N-bromosuccinimide (NBS). tsijournals.com The resulting 3-bromo derivative can then participate in various cross-coupling reactions, like the Suzuki coupling, to introduce aryl or other substituents. nih.gov

The C8 position is often functionalized through nucleophilic substitution of a leaving group, typically a halogen. As mentioned, an 8-chloro or 8-bromoimidazo[1,2-a]pyrazine (B1277482) can react with various amines to install a range of amino groups at this position. nih.gov Furthermore, palladium-catalyzed carbonylation reactions on 8-halo-imidazo[1,2-a]pyrazines can be used to introduce carboxamide or ester functionalities.

For the imidazo[1,5-a]pyridine system, metal-free C-H functionalization has been demonstrated, for example, by using formaldehyde (B43269) to bridge two imidazo[1,5-a]pyridine molecules at the C1 position. nih.gov Such C-H activation strategies represent a modern and efficient approach to derivatization.

These functionalization techniques, particularly those targeting the C8 position, are directly applicable to the synthesis of a diverse library of analogues based on the core structure of this compound.

Advancements in the Synthesis of this compound and Its Analogs: A Focus on Modern Methodologies

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The development of advanced synthetic methodologies to access this scaffold and its derivatives, particularly this compound, is crucial for the exploration of new therapeutic agents. This article delves into the sophisticated synthetic strategies employed for the preparation and diversification of this important chemical entity, focusing on methods that enable thorough structure-activity relationship (SAR) studies.

1 Introduction of Diverse Substituents for Structure-Activity Relationship (SAR) Exploration

The exploration of the chemical space around the imidazo[1,5-a]pyrazine core is fundamental to understanding and optimizing its interaction with biological targets. The introduction of a wide array of substituents at various positions of the scaffold allows for a systematic investigation of SAR. A key strategy involves the modular synthesis of derivatives, enabling the rapid generation of a library of compounds with diverse functionalities.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of compounds based on the 8-amino-imidazo[1,5-a]pyrazine core were synthesized to explore SAR. This was achieved by coupling different aromatic amines to the core structure, leading to the identification of potent and selective inhibitors. The modular nature of the synthetic route facilitated the exploration of various substituents on a central phenyl ring, revealing that a 3-fluoro substitution was significantly more potent than 2-fluoro or 2-chloro substitutions. Interestingly, methoxy (B1213986) substitutions at the 2- and 3-positions resulted in comparable potencies. This systematic variation of substituents is a cornerstone of modern drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.

The following table illustrates the impact of different substituents on the phenyl ring of an 8-amino-imidazo[1,5-a]pyrazine derivative on BTK inhibitory activity:

Compound Substitution on Phenyl Ring BTK Inhibition (IC50)
1No substitutionExcellent
23-Fluoro~10x more potent than 31, 32
312-Fluoro-
322-Chloro-
333-MethoxyPotent
352-MethoxyPotent
362,3-DifluoroSimilar to compound 2

This table is based on qualitative descriptions of potency from the referenced literature and does not represent absolute values.

2 Selective Bromination and Subsequent Transformations of the Imidazo[1,5-a]pyrazine Core

Halogenation, particularly bromination, of the imidazo[1,5-a]pyrazine core serves as a versatile entry point for further functionalization through cross-coupling reactions. Achieving regioselectivity in the bromination of this heterocyclic system is paramount for the controlled synthesis of specific isomers. While direct and selective bromination methods for the imidazo[1,5-a]pyrazine core are not extensively documented in readily available literature, strategies from related imidazo-fused systems can provide valuable insights.

For the closely related imidazo[1,2-a]pyrazine scaffold, regioselective bromination has been achieved using N-bromosuccinimide (NBS). tsijournals.com For example, treatment of an imidazo[1,2-a]pyrazine derivative with NBS in ethanol (B145695) can lead to the formation of the 3-bromo derivative. tsijournals.com This C3-halogenated intermediate is then primed for a variety of subsequent transformations, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.

In the broader context of imidazo-fused heterocycles, such as 1H-imidazo[1,2-b]pyrazoles, selective bromination has been successfully performed using NBS in acetonitrile, yielding the corresponding 7-bromide in high yield. researchgate.net This brominated intermediate can then undergo a range of transformations, including Br/Mg-exchange followed by reaction with various electrophiles. researchgate.net These examples suggest that similar strategies could be adapted for the selective bromination of the imidazo[1,5-a]pyrazine core, providing a key intermediate for the synthesis of a wide array of derivatives.

3 Incorporation of Aromatic and Heteroaromatic Amines for Scaffold Diversification

The introduction of aromatic and heteroaromatic amines, particularly at the C8 position of the imidazo[1,5-a]pyrazine scaffold, is a powerful strategy for diversifying the chemical space and modulating the pharmacological properties of the resulting compounds. This approach has been effectively utilized in the development of kinase inhibitors.

A notable example is the synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. The synthetic route involved the coupling of a variety of aromatic and heteroaromatic amines to the C8 position of the imidazo[1,5-a]pyrazine core. This modular approach allowed for the systematic evaluation of the impact of different amine substituents on the inhibitory activity. For instance, it was found that 2-pyridyl amides were generally more potent than other heteroaromatic amides such as those derived from pyrimidine, pyrazine, or pyridazine.

The general synthetic scheme for the incorporation of aromatic amines often involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between an 8-halo-imidazo[1,5-a]pyrazine and the desired amine. This reaction is known for its broad substrate scope and functional group tolerance, making it an ideal tool for the late-stage functionalization of complex molecules.

The following table summarizes the qualitative structure-activity relationships observed for different aromatic amine substituents at the C8 position of an imidazo[1,5-a]pyrazine core in the context of BTK inhibition:

Amine Substituent Relative Potency
2-PyridylMore Potent
PyrimidinylLess Potent
PyrazinylLess Potent
PyridazinylLess Potent
ThiazolylLess Potent

This table is based on qualitative SAR data from the referenced literature.

4 Modular Synthetic Routes for Efficient Analogue Preparation

The development of modular synthetic routes is a cornerstone of modern medicinal chemistry, enabling the efficient and rapid preparation of a large number of analogues for SAR studies. For the imidazo[1,5-a]pyrazine scaffold, such routes typically involve the construction of a common intermediate that can be readily diversified in the final steps of the synthesis.

A patent for the preparation of C-pyrazine-methylamine compounds, which are precursors to 1,3-substituted-imidazo[1,5-a]pyrazines, highlights a process that is scalable and improves upon previous methods. google.com The synthesis involves the reaction of an appropriate arylimine with a dihalopyrazine, followed by hydrolysis to yield the C-pyrazine-methylamine. google.com This intermediate can then be cyclized to form the imidazo[1,5-a]pyrazine core.

In the context of developing BTK inhibitors, a modular synthetic approach was employed to explore the SAR of 8-amino-imidazo[1,5-a]pyrazine derivatives. The synthesis allowed for the variation of three key components: the substituent on the imidazo[1,5-a]pyrazine core, the central aromatic amine, and a terminal aromatic group. This was achieved by preparing key building blocks, such as a boronic ester intermediate, which could then be coupled with different partners in a systematic manner. This strategy significantly streamlines the process of analogue synthesis, allowing for a more comprehensive exploration of the chemical space and a deeper understanding of the structural requirements for biological activity.

The general principle of a modular synthesis for this compound analogues could involve the preparation of an 8-functionalized imidazo[1,5-a]pyrazine core, such as an 8-bromo or 8-amino derivative. This core could then be subjected to a variety of reactions to introduce the methanamine side chain and other substituents. For example, an 8-bromo derivative could undergo a Suzuki coupling to introduce a group at the 8-position, which is then further modified to the methanamine. Alternatively, an 8-amino derivative could be acylated with a variety of carboxylic acids to introduce diversity.

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyrazine 8 Methanamine Analogues

Analysis of Substituent Effects on Biological Activity

Systematic modification of substituents on the imidazo[1,5-a]pyrazine (B1201761) core has been a key strategy in the development of potent and selective inhibitors for various protein targets, including ACK1 (Activated CDC42 Kinase 1) and BRD9 (Bromodomain-containing protein 9). nih.govnih.govnih.gov

In the context of BRD9 inhibition, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and evaluated. nih.gov Initial studies identified a lead compound which, through structural modification, led to the development of highly potent inhibitors. nih.gov For instance, SAR studies hypothesized that increasing the size of the phenyl fragment at the N7 position could enhance activity against BRD9. nih.gov This led to the synthesis of compounds that showed robust potency. For example, compound 27 and compound 29 exhibited significant BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. nih.gov Compound 27 was identified as a useful chemical probe for further exploring BRD9 biology. nih.gov

The following table summarizes the inhibitory activity of selected imidazo[1,5-a]pyrazin-8(7H)-one analogues against BRD9.

CompoundR1 (Position 3)R2 (Position 7)BRD9 IC50 (nM)
Compound 27 4-fluorophenyl3-methoxyphenyl35 nih.gov
Compound 29 4-fluorophenyl2-methoxyphenyl103 nih.gov

Similarly, a medicinal chemistry effort focusing on imidazo[1,5-a]pyrazine derivatives as ACK1 inhibitors began with a hit discovered through virtual screening. nih.govnih.gov Subsequent exploration of structure-activity relationships led to the identification of potent, selective, and orally bioavailable ACK1 inhibitors. nih.gov This optimization process involved modifying substituents around the core to improve potency and pharmacokinetic properties. nih.gov

Investigation of Regioisomeric Influence on Potency and Selectivity

The arrangement of nitrogen atoms and the fusion pattern of the heterocyclic rings (regioisomerism) play a critical role in determining the biological activity of imidazopyrazine-based compounds. Even subtle changes to the core scaffold can lead to dramatic differences in potency and selectivity by altering the molecule's shape, electronic distribution, and ability to interact with the target protein.

For instance, in a study of thiazolopyrazine systems, one regioisomer showed submicromolar potency while the other was completely inactive, highlighting the profound impact of the scaffold's architecture. nih.gov This principle extends to the broader class of fused imidazole (B134444) heterocycles. A comparative study of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives revealed that the pyridine-based compounds possessed more significant anticancer activity. rsc.org This suggests that the removal of the nitrogen atom at the 7-position of the pyrazine (B50134) ring significantly influences the compound's biological effect.

While direct comparative studies between imidazo[1,5-a]pyrazine and its other regioisomers like imidazo[1,2-a]pyrazine for the same biological target are not extensively detailed in the reviewed literature, the available evidence from related scaffolds strongly supports the concept that the specific arrangement of the imidazo[1,5-a]pyrazine core is a critical determinant of its pharmacological profile. The synthesis and evaluation of different core structures, such as imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline, for inhibiting IKK1 and IKK2 kinases further underscores the strategy of exploring various regioisomeric scaffolds to discover potent and selective inhibitors. nih.gov

Identification of Key Pharmacophoric Interactions and Structural Requirements for Target Binding

Understanding the specific molecular interactions between imidazo[1,5-a]pyrazine analogues and their biological targets is fundamental for rational drug design. Docking studies and structural biology have been instrumental in elucidating the key pharmacophoric features required for high-affinity binding.

For the imidazo[1,5-a]pyrazin-8(7H)-one series of BRD9 inhibitors, molecular docking studies were performed to explain the observed structure-activity relationships. nih.gov Bromodomains recognize and bind to acetylated lysine (KAc) residues on histone tails. Therefore, a key pharmacophoric requirement for bromodomain inhibitors is the presence of functional groups that can mimic the interactions of this acetylated lysine. nih.gov The core structure and its substituents are designed to engage with key amino acid residues in the binding pocket to achieve potency and selectivity.

In studies of other imidazopyrazine-based inhibitors, the importance of specific hydrogen bonds has been clearly demonstrated. For example, in a series of SHP2 allosteric inhibitors, the NH group of the imidazopyrazine core was found to act as a crucial hydrogen bond donor (HBD), interacting with a glutamate residue (Glu250) in the protein's binding pocket. nih.gov When this NH group was methylated, the resulting analogues were significantly less potent, confirming that this hydrogen-bonding interaction is vital for inhibitory activity. nih.gov This highlights a common pharmacophoric theme where a hydrogen bond donor on the heterocyclic core is essential for anchoring the ligand to its target. These findings suggest that the amine group in Imidazo[1,5-a]pyrazine-8-methanamine and its analogues could play a similar critical role in forming key hydrogen bonds with their respective targets.

Mechanistic Investigations of Chemical Reactions Involving Imidazo 1,5 a Pyrazine 8 Methanamine

Elucidation of Reaction Pathways for Imidazo[1,5-a]pyrazine (B1201761) Formation (e.g., Nitrilium Ion Intermediates, Aromatization Processes)

The construction of the fused imidazo[1,5-a]pyrazine ring system is often achieved through cyclocondensation reactions. One prominent mechanistic pathway, analogous to the synthesis of related imidazo[1,5-a]pyridines, involves the generation of a nitrilium ion intermediate through a Ritter-type reaction. nih.gov In this pathway, a suitable precursor is treated with an acid catalyst, which promotes the formation of a carbocation. This carbocation is then attacked by a nitrile nucleophile, leading to the formation of a key nitrilium ion intermediate. nih.gov This highly electrophilic species subsequently undergoes an intramolecular cyclization, where a nitrogen atom from the pyrazine (B50134) precursor attacks the nitrilium carbon. nih.gov The final step to yield the stable heterocyclic product is an aromatization process, which re-establishes the aromatic system and drives the reaction to completion. nih.gov

An alternative mechanistic approach involves the cyclization of 2-(aminomethyl)pyrazine precursors with electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.org The proposed mechanism suggests that the initial nucleophilic attack of the aminomethyl group on an electrophilic nitronate species (generated in situ) forms an amidinium intermediate. beilstein-journals.org This intermediate is well-suited for a subsequent 5-exo-trig cyclization involving the pyrazine ring's imine moiety. beilstein-journals.org This cyclization forms a dihydro-imidazo[1,5-a]pyrazin-4-ium ion. beilstein-journals.org The final aromatization is achieved through the elimination of a leaving group, such as O-phosphorylated hydroxylamine, to afford the target imidazo[1,5-a]pyrazine scaffold. beilstein-journals.org The formation of the aromatic pyrazine ring itself can also occur via the dimerization of amino sugar intermediates, followed by a sequential cyclization/condensation and subsequent aromatization through oxidation or elimination. researchgate.net

Understanding the Role of Catalysts and Reagents (e.g., Palladium, HATU, Phosphorus Oxychloride, Acid-Mediated Steps)

The synthesis and modification of imidazo[1,5-a]pyrazine derivatives rely on a diverse toolkit of catalysts and reagents, each playing a specific and critical role in the reaction mechanism.

Palladium: Palladium catalysts are instrumental in both the formation and functionalization of the heterocyclic core. In one approach, palladium catalyzes intramolecular cross-dehydrogenative coupling (CDC) reactions, which form a carbon-carbon or carbon-nitrogen bond by activating two C-H bonds, providing an efficient method for constructing the fused ring system. nih.govresearchgate.net More commonly, palladium is used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or alkyl substituents at specific positions. nih.govresearchgate.net For instance, palladium-catalyzed phosphination has been used to attach phosphine ligands to the 1-position of the related imidazo[1,5-a]pyridine (B1214698) system. nih.gov These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a widely used peptide coupling reagent that is employed to facilitate the formation of amide bonds, which are often key precursors for the subsequent cyclization to form the imidazole (B134444) ring. researchgate.net In the synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, HATU is used to couple a carboxylic acid with a (3-chloropyrazin-2-yl)methanamine (B113001) precursor. researchgate.net HATU activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine, thereby forming the amide bond efficiently under mild conditions. researchgate.net

Phosphorus Oxychloride (POCl₃): This reagent is a powerful dehydrating agent commonly used to promote cyclization reactions, particularly in the formation of imidazole rings from N-acyl-2-aminomethylpyrazine precursors (a Bischler–Napieralski-type reaction). nih.govresearchgate.netukzn.ac.za The amide oxygen attacks the phosphorus atom, and subsequent elimination of water and other phosphorus byproducts leads to the formation of a cyclic intermediate which then aromatizes. For example, treatment of an amide precursor with phosphorus oxychloride in acetonitrile at elevated temperatures facilitates the cyclization and formation of the imidazole portion of the imidazo[1,5-a]pyrazine system. researchgate.net

Acid-Mediated Steps: Both Brønsted and Lewis acids are crucial catalysts in various synthetic strategies. Brønsted acids like p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and polyphosphoric acid (PPA) are used to protonate functional groups, thereby activating them. nih.govbeilstein-journals.orgukzn.ac.za This can lead to the generation of reactive intermediates such as carbocations or nitrilium ions, which are essential for cyclization reactions. nih.gov Lewis acids, such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and iodine, can also activate substrates. nih.govrsc.orgnih.gov Iodine, for example, can activate an imine ion, facilitating the nucleophilic addition of an isocyanide, which is a key step in certain multi-component reactions to build imidazo-fused heterocycles. rsc.orgnih.gov

Table 1: Role of Key Catalysts and Reagents in Imidazo[1,5-a]pyrazine Synthesis

Catalyst/ReagentPrimary RoleType of ReactionExample Mechanism Step
Palladium (Pd)C-C, C-N, or C-P bond formationCross-Coupling (e.g., Suzuki), C-H ActivationFunctionalization of the heterocyclic core with new substituents. nih.govresearchgate.net
HATUAmide bond formationCoupling ReactionActivation of a carboxylic acid for reaction with an amine precursor. researchgate.net
Phosphorus Oxychloride (POCl₃)Dehydration and cyclizationIntramolecular Cyclization (e.g., Bischler-Napieralski)Conversion of an N-acyl amine precursor to the fused imidazole ring. nih.govresearchgate.net
Acids (p-TsOH, PPA, Iodine)Activation of substratesAcid CatalysisGeneration of electrophilic intermediates like carbocations or nitrilium ions. nih.govbeilstein-journals.orgrsc.org

Analysis of Stereochemical and Regiochemical Control in Synthetic Transformations

Controlling the regiochemistry (where substituents attach) and stereochemistry (the 3D arrangement of atoms) is paramount in modern organic synthesis, as the biological activity of a molecule is highly dependent on its precise structure.

Regiochemical control is a significant challenge and a focus of mechanistic studies. In the imidazo[1,5-a]pyrazine system, different carbon and nitrogen atoms exhibit distinct reactivities.

Directed Metalation: One powerful strategy for achieving regioselectivity is directed metalation. This involves using a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific C-H bond. For imidazo[1,5-a]pyrazines, this method allows for regioselective C3-metalation or C5-deprotonation, enabling the introduction of electrophiles at predictable positions on the ring system. nih.gov

Precursor Control: The most common method for ensuring specific regiochemistry is to build it into the starting materials. For the synthesis of an 8-amino-imidazo[1,5-a]pyrazine, the route can begin with a pre-functionalized starting material like (3-chloropyrazin-2-yl)methanamine. researchgate.net The subsequent cyclization steps then unambiguously lead to the desired 8-substituted product.

Selectivity Challenges: Achieving regiochemical control is not always straightforward. For instance, attempts to perform selective phosphination or coupling reactions on a 1,3-diiodoimidazo[1,5-a]pyridine system, a close analogue, resulted in a roughly 1:1 mixture of inseparable regioisomers, highlighting the difficulty in differentiating electronically similar positions. nih.gov

Stereochemical control is typically achieved by introducing a chiral element early in the synthetic sequence. If a specific enantiomer of a final product is desired, a chiral precursor or catalyst is used. A clear example is the synthesis of an imidazo[1,5-a]pyrazine derivative bearing a chiral piperidine substituent at the 8-position. researchgate.net The synthesis starts by coupling the pyrazine precursor with an enantiomerically pure carboxylic acid, specifically (R)-N-Boc-piperidine-3-carboxylic acid. researchgate.net This chiral building block ensures that the resulting piperidine ring in the final molecule has the desired (R)-configuration. This strategy of using chiral pool starting materials is a common and effective way to control the absolute stereochemistry of the final product.

Computational Chemistry and Molecular Modeling of Imidazo 1,5 a Pyrazine 8 Methanamine

In Silico Screening and Rational Design of Analogues

The imidazo[1,5-a]pyrazine (B1201761) core is a privileged scaffold in medicinal chemistry, frequently utilized in the rational design and virtual screening of new drug candidates. nih.govbeilstein-journals.org Computational approaches play a pivotal role in identifying and optimizing derivatives of this class for various therapeutic targets.

Virtual screening, for instance, led to the discovery of an initial hit from which a series of novel imidazo[1,5-a]pyrazine derived inhibitors of Activated CDC42 Kinase 1 (ACK1) were developed. nih.gov This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific protein target. Subsequent optimization based on structure-activity relationships (SAR) and pharmacokinetic properties guided the development of potent and selective inhibitors. nih.gov

Similarly, rational design strategies have been employed to modify the imidazo[1,5-a]pyrazine structure to target other protein families. Studies have focused on designing novel imidazolopyrazine derivatives as potential candidates for Janus kinase (JAK) targeted anticancer therapies. nih.gov Reverse molecular docking studies suggested that JAKs were potent targets for these derivatives, which docked effectively into the kinases with low energy. nih.gov In another example, researchers designed and synthesized a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex implicated in various cancers. nih.govresearchgate.net These design efforts often start from a known inhibitor of a related target and introduce structural modifications to enhance activity and selectivity for the target of interest. researchgate.net

The versatility of the scaffold is further demonstrated in the design of antagonists for G protein-coupled receptors, such as the human adenosine A3 receptor, showcasing the broad applicability of computational design based on this chemical core. nih.gov

Molecular Docking and Binding Energy Calculations with Protein Targets

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is instrumental in understanding the structure-activity relationships of Imidazo[1,5-a]pyrazine-8-methanamine analogues and explaining their biological activity.

Docking studies have been successfully performed to elucidate the binding modes of various imidazo[1,5-a]pyrazine derivatives. For instance, in the development of reversible Bruton's tyrosine kinase (BTK) inhibitors based on an 8-amino-imidazo[1,5-a]pyrazine core, docking and X-ray crystallography revealed specific interactions within the kinase hinge region. nih.gov These studies are crucial for explaining the potency and selectivity of the designed compounds. nih.govresearchgate.net Similarly, docking was used to analyze the structure-activity relationship of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. nih.govresearchgate.net

The following table summarizes findings from molecular docking studies on various Imidazo[1,5-a]pyrazine derivatives.

Compound ClassProtein TargetKey Interacting ResiduesDocking Outcome
8-Amino-imidazo[1,5-a]pyrazinesBruton's tyrosine kinase (BTK)Ser538, Asp539, T474, G480, C481Explained potency and selectivity through specific hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
Imidazo[1,5-a]pyrazin-8(7H)-one derivativesBRD9 bromodomainAsn, TyrExplained structure-activity relationship for BRD9 inhibition. researchgate.net
Imidazolopyrazine derivativesJanus Kinases (JAKs)Not specifiedIndicated low energy binding, suggesting potent targets for anticancer candidates. nih.gov
Imidazo[1,2-a]pyrazin-8-amine derivativesAdenosine A3 Receptor (hA3)Not specifiedDepicted a hypothetical binding mode for novel antagonists. nih.gov

Quantum Chemical Studies of Ligand-Target Interactions (e.g., Hydrogen Bonding, Hydrophobic Forces)

Quantum chemical studies offer a detailed understanding of the electronic and geometric properties of molecules, providing deep insights into the nature of ligand-target interactions. researchgate.netsemanticscholar.org These methods, particularly Density Functional Theory (DFT), can be used to analyze the fundamental forces that govern molecular recognition, such as hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov

For the 8-amino-imidazo[1,5-a]pyrazine series of BTK inhibitors, X-ray crystallography and computational modeling revealed critical ligand-target interactions. nih.gov Selectivity is achieved through specific hydrogen bonds formed by the aminopyridine moiety with residues Ser538 and Asp539. nih.govresearchgate.net The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core each form a hydrogen bond with the BTK hinge region, while the primary amine is also within hydrogen-bonding distance of the gatekeeper T474 residue. nih.gov

Hydrophobic interactions also play a crucial role. In the BTK inhibitors, a trifluoropyridine group engages in hydrophobic interactions in a back pocket of the enzyme, contributing to the compound's selectivity. nih.govresearchgate.net The balance between hydrophobic and hydrogen bonding interactions is a determining factor in the stability of protein-ligand complexes. nih.gov While hydrophobic interactions are often dominant in stabilizing the native folded state of proteins, hydrogen bonding can be the primary stabilizing force in other molecular assemblies. nih.gov

Quantum chemical methods are employed to investigate:

Optimized Molecular Geometry: Calculating the lowest energy structure of the ligand. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the electronic properties and reactivity of the molecule. semanticscholar.org

Molecular Electrostatic Potential (MEP): Visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. semanticscholar.org

Natural Bond Orbital (NBO) Analysis: Studying charge transfer and intramolecular interactions. semanticscholar.org

These theoretical analyses provide a profound understanding of the molecule's intrinsic properties, which dictate its interactions with biological targets. semanticscholar.org

Conformational Analysis and Prediction of Energetically Favorable Geometries

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Predicting the energetically favorable geometries, or conformers, of a ligand is essential, as the bioactive conformation may differ from its lowest energy state in solution.

Quantum chemical methods, such as DFT, are the primary tools for this analysis. researchgate.net By calculating the optimized geometry, researchers can identify the most stable three-dimensional structure of the molecule. researchgate.netsemanticscholar.org This process is fundamental to all subsequent modeling studies, as the accuracy of docking and interaction analysis depends on a realistic starting conformation of the ligand.

The conformation of a ligand can change significantly upon binding to a target. For the related imidazo[1,5-a]pyridine (B1214698) scaffold, an important modification of the ligand's conformation was observed upon coordination with a metal ion, leading to a notable increase in optical performance. mdpi.com This highlights that molecular flexibility is a key consideration. Molecular dynamics (MD) simulations can complement static quantum chemical calculations by exploring the conformational landscape of the ligand both in solution and within the protein binding site over time, providing a more dynamic picture of the binding process. researchgate.net These simulations help identify stable binding poses and energetically favorable conformations that contribute to high binding affinity.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of imidazo[1,5-a]pyrazine (B1201761) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and the connectivity within the molecule can be established. dtic.mil

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The protons on the fused aromatic rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific shifts influenced by their electronic environment. nih.gov The methylene (-CH₂-) protons of the methanamine group would likely appear as a singlet further upfield, while the amine (-NH₂) protons may present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons within the aromatic heterocyclic system are expected to resonate in the δ 110-150 ppm range. nih.gov The methylene carbon of the methanamine substituent would appear at a significantly higher field.

Representative NMR Data for a Related Imidazo[1,2-a]pyrazine (B1224502) Core: The following table presents typical chemical shifts for a related imidazo[1,2-a]pyrazine derivative to illustrate the expected regions for signal appearance.

Atom Type Technique Expected Chemical Shift (δ) in ppm
Imidazo proton¹H NMR~7.42 (singlet)
Pyrazine (B50134) proton¹H NMR~8.12 (singlet)
Aromatic C-H¹³C NMR110-140
Aromatic C-N¹³C NMR140-150
-CH₂- (methanamine)¹H NMR~4.5 (singlet)

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is critical for the unambiguous determination of a compound's molecular formula. nih.govnih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the calculation of a unique elemental composition. nih.govresearchgate.net

For Imidazo[1,5-a]pyrazine-8-methanamine (C₇H₈N₄), HRMS analysis would involve detecting the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass. A close match between these values confirms the molecular formula. In studies of related imidazopyridine derivatives, HRMS data is consistently reported to validate the synthesized structures, with calculated and found masses matching to the fourth decimal place. nih.gov

Expected HRMS Data for this compound:

Ion Molecular Formula Calculated m/z Typical Found m/z

X-ray Crystallography for Absolute Structure Determination and Ligand-Protein Co-crystal Analysis

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing exact bond lengths, bond angles, and conformational details. nih.gov

This technique has been successfully applied to various related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyrazine derivatives. nih.govnih.gov For instance, the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium salt confirmed the planarity of the fused pyridinium and imidazolium rings and the relative orientation of its substituents. nih.gov

Furthermore, co-crystallization of imidazopyrazine derivatives with protein targets, such as Aurora-A kinase, has provided crucial insights into their binding modes. nih.gov This information is invaluable for structure-based drug design, allowing for the optimization of inhibitor potency and selectivity. nih.gov A similar approach could be used to understand the interactions of this compound with its biological targets.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The method is based on the principle that different chemical bonds absorb infrared radiation at specific, characteristic frequencies.

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure. Analysis of related imidazo[1,2-a]pyrazine compounds has shown characteristic peaks for C=N stretching within the heterocyclic ring system. The presence of the primary amine (-NH₂) group in the methanamine substituent would be identified by characteristic N-H stretching vibrations.

Expected IR Absorption Bands:

Functional Group Bond **Characteristic Absorption (cm⁻¹) **
Primary Amine N-H Stretch 3300-3500 (typically two bands)
Aromatic Ring C-H Stretch ~3000-3100
Aromatic Ring C=C and C=N Stretch ~1450-1600

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed empirical formula. A strong correlation between the experimental and theoretical values provides robust validation of the compound's elemental composition and purity.

For this compound, with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol , the theoretical elemental composition can be calculated precisely.

Theoretical Elemental Composition:

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.01 7 84.07 56.75%
Hydrogen H 1.01 8 8.08 5.45%
Nitrogen N 14.01 4 56.04 37.81%

| Total | | | | 148.19 | 100.00% |

An experimental result showing C, H, and N percentages within ±0.4% of these theoretical values would serve as strong evidence for the correct empirical formula.

Mechanistic Pharmacological Investigations of Imidazo 1,5 a Pyrazine 8 Methanamine Derivatives

Modulation of Kinase Activities by Imidazo[1,5-a]pyrazine (B1201761) Analogues

Imidazo[1,5-a]pyrazine-based compounds have been the subject of extensive research, revealing their capacity to target and inhibit different kinase families. This versatility stems from the scaffold's ability to be chemically modified, allowing for the fine-tuning of interactions within the ATP-binding pocket of these enzymes. The following subsections will explore the specific mechanisms of action against Bruton's Tyrosine Kinase (BTK) and c-Src kinase, as well as the common modality of ATP competitive inhibition.

A significant breakthrough in the development of treatments for B-cell-related diseases has been the creation of 8-amino-imidazo[1,5-a]pyrazine derivatives as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK). nih.gov Unlike irreversible inhibitors that form a permanent covalent bond with the enzyme, these compounds exhibit a noncovalent binding mechanism, offering a potentially different therapeutic profile. nih.gov This reversible interaction is characterized by a series of precise molecular contacts within the BTK active site.

The kinase hinge region is a critical area for inhibitor binding, and the 8-amino-imidazo[1,5-a]pyrazine scaffold is adept at forming key interactions here. X-ray crystallography studies have revealed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core can each form a hydrogen bond with the backbone of the BTK hinge region. nih.gov Furthermore, in certain analogues, an aminopyridine moiety attached to the core can engage in a bidentate hydrogen bond with the side chain hydroxyl of Serine 538 and the amide nitrogen of Aspartate 539. nih.gov These hydrogen bonds are crucial for anchoring the inhibitor in the active site and contribute significantly to its potency.

The selectivity of kinase inhibitors is often influenced by their interactions with the "gatekeeper" residue, which controls access to a hydrophobic pocket in the back of the ATP-binding site. In the case of BTK, this residue is a threonine (T474). The primary amine of the 8-amino-imidazo[1,5-a]pyrazine core is positioned within hydrogen-bonding distance of the side-chain alcohol of the T474 gatekeeper. nih.gov This interaction is significant because the smaller size of the threonine gatekeeper in BTK allows for wider access to this back pocket. nih.gov Additionally, the 2-nitrogen of the imidazo[1,5-a]pyrazine ring has been observed to form a hydrogen bond with a water molecule within the active site, further stabilizing the inhibitor-enzyme complex. nih.gov

Beyond the crucial hydrogen bonding network, hydrophobic interactions play a pivotal role in the selectivity of these BTK inhibitors. For instance, a trifluoropyridine group attached to the core can extend into a hydrophobic pocket, where it can interact with residues such as F442 and F413. nih.gov The flexibility of this pocket, unique to the BTK enzyme, allows it to accommodate different substitutions on the inhibitor. nih.gov The ability of the inhibitor to take advantage of this deep, flexible back pocket, which is made accessible by the smaller threonine gatekeeper, is a key driver of its high selectivity for BTK over other kinases. nih.govnih.gov

Derivatives of imidazo[1,5-a]pyrazine have also been identified as potent inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in various cellular processes. nih.govsci-hub.sesemanticscholar.org The inhibitory mechanism of these compounds against c-Src is influenced by the nature of the substituents on the imidazo[1,5-a]pyrazine core.

Structure-activity relationship (SAR) studies on C-5 substituted imidazo[1,5-a]pyrazine derivatives have shown that the electronic properties of the substituent on a phenyl ring at this position dramatically affect inhibitory activity. sci-hub.se The introduction of electron-donating groups, such as methoxy (B1213986) or N,N-dimethylamino groups, or an electron-rich aryl ring like thienyl, on the C-5 phenyl ring does not negatively impact and can even enhance inhibitory activity. sci-hub.se Conversely, the presence of electron-withdrawing groups on this phenyl ring leads to a considerable reduction in activity against c-Src. sci-hub.se This suggests that an electron-rich C-5 substituent is favorable for potent c-Src inhibition. It is proposed that the electron-rich ring of the C-5 substituted imidazo[1,5-a]pyrazine may engage in greater CH-π interactions within the cleft region of the c-Src active site. sci-hub.se

Compound SeriesSubstitution PatternEffect on c-Src InhibitionPostulated Interaction
C-5 Aryl Substituted Imidazo[1,5-a]pyrazinesElectron-donating groups (e.g., -OCH3, -N(CH3)2)Enhanced or maintained activityIncreased CH-π interactions
C-5 Aryl Substituted Imidazo[1,5-a]pyrazinesElectron-withdrawing groups (e.g., -NO2, -CN)Reduced activityDiminished favorable electronic interactions

The primary mechanism by which most small molecule kinase inhibitors, including imidazo[1,5-a]pyrazine derivatives, exert their effect is through competitive inhibition with adenosine triphosphate (ATP). nih.gov These inhibitors are designed to occupy the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins. nih.gov

Kinase Selectivity Profiling and Off-Target Analysis

Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK) with exceptional kinase selectivity. nih.govnih.gov The high degree of selectivity is achieved through specific molecular interactions between the compound and the kinase. Key interactions include hydrogen bonds formed by the aminopyridine with Ser538 and Asp539 in the kinase hinge region, and hydrophobic interactions of a trifluoropyridine component in a back pocket of the enzyme. nih.govresearchgate.net X-ray crystallography of lead compounds complexed with the BTK enzyme has confirmed these binding modes. nih.govnih.gov

The imidazopyrazine scaffold itself is found in various kinase inhibitors, and ensuring selectivity is a significant challenge in drug development because most inhibitors target the highly conserved ATP-binding site. nih.govchemrxiv.org To evaluate the broader selectivity and identify potential off-targets, photoaffinity probes based on the imidazopyrazine scaffold have been developed. nih.govnih.gov These probes allow for chemical proteomics experiments to profile inhibitor targets within a complex cellular proteome, revealing a range of both kinase and non-kinase off-targets that might not be identified in traditional biochemical assays against purified kinase panels. nih.govresearchgate.net For the specific 8-amino-imidazo[1,5-a]pyrazine series targeting BTK, selectivity was profiled against other SRC family kinases, demonstrating a significant margin of selectivity for BTK. nih.gov

Table 1: Kinase Selectivity Profile of Imidazo[1,5-a]pyrazine-8-methanamine Derivatives This table is representative of data presented for lead compounds in the specified chemical series.

Kinase TargetInhibition (IC50, nM) - Compound 1Inhibition (IC50, nM) - Compound 2Inhibition (IC50, nM) - Compound 3
BTK1.31.81.0
SRC>10000>10000>10000
LYN310057001400
FYN>10000>10000>10000
LCK>10000>10000>10000

Inhibition of Key Cellular Signaling Pathways (e.g., B cell receptor (BCR) pathway via BTK modulation)

Bruton's tyrosine kinase (BTK) is a critical enzyme in the Tec family of kinases and plays a well-defined role in the B cell receptor (BCR) signaling pathway. nih.govnih.gov This pathway is essential for the survival, activation, proliferation, and differentiation of B cells. nih.govjapsonline.com Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases. japsonline.comjapsonline.com Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been specifically designed as potent and selective BTK inhibitors. nih.govresearchgate.net By inhibiting BTK, these compounds effectively modulate and block the downstream signaling cascade initiated by the B-cell receptor. nih.govjapsonline.com This mechanism makes BTK an attractive therapeutic target for treating B-cell-related diseases, and imidazo[1,5-a]pyrazine derivatives represent a class of compounds developed to achieve this inhibition. nih.govresearchgate.net

Enzyme-Based and Cell-Based Functional Assay Development for Mechanistic Characterization

To fully characterize the inhibitory activity and mechanism of action of imidazo[1,5-a]pyrazine derivatives, a combination of enzyme-based and cell-based functional assays has been employed. nih.gov These assays are crucial for determining the direct potency of the compounds on their intended target and for verifying their functional effects in a physiologically relevant cellular environment.

A foundational method for evaluating the potency of this chemical series is the BTK enzymatic assay. nih.gov This biochemical assay utilizes the purified BTK enzyme to directly measure the inhibitory activity of the compounds. It allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the enzyme's activity. All BTK inhibitors in the 8-amino-imidazo[1,5-a]pyrazine series were evaluated using such an enzymatic assay to establish their direct potency against the kinase target. nih.gov

To confirm that the enzymatic activity translates into a functional effect in a relevant biological system, human peripheral blood mononuclear cell (hPBMC) assays were utilized. nih.govnih.gov PBMCs contain various immune cells, including the B cells that rely on BTK signaling. nih.gov These cell-based assays measure the functional consequences of BTK inhibition within the cellular context, such as the suppression of B-cell activation or proliferation following stimulation of the BCR pathway. The evaluation of 8-amino-imidazo[1,5-a]pyrazine derivatives in hPBMC functional assays confirmed their mechanism of action and cellular potency. nih.govnih.gov

In addition to targeting kinases, related imidazo[1,2-a]pyrazine (B1224502) scaffolds have been investigated as inhibitors of the bacterial enzyme VirB11 ATPase HP0525. nih.govnih.gov This enzyme is a key component of the type IV secretion system (T4SS) in bacteria like Helicobacter pylori, which is essential for its virulence and the spread of antibiotic resistance. nih.govnih.gov A series of novel 8-amino imidazo[1,2-a]pyrazine derivatives were synthesized and screened against HP0525, showing moderate to good potency as competitive inhibitors of ATP. nih.govucl.ac.uk The goal of these studies was to develop selective antibacterial agents by targeting this crucial bacterial ATPase. nih.gov Efforts have focused on improving the selectivity of these compounds for the bacterial ATPase over mammalian ATPases to minimize potential off-target effects. nih.govnih.gov

Table 2: Inhibition of VirB11 ATPase HP0525 by Imidazo[1,2-a]pyrazine Derivatives Note: These studies were conducted on the related imidazo[1,2-a]pyrazine scaffold.

CompoundDescriptionHP0525 Inhibition (IC50, µM)
11Lead Compound7
14Parent Compound110
15PEGylated Derivative70
16PEGylated Derivative60
17PEGylated Derivative with Maleimide80

Future Research Directions and Emerging Applications

Development of Innovative and Sustainable Synthetic Routes for Imidazo[1,5-a]pyrazine-8-methanamine

The synthesis of imidazo[1,5-a]pyrazines and related fused imidazole (B134444) heterocycles is an area of active investigation, with a growing emphasis on green and sustainable chemistry. Future efforts will likely concentrate on developing methodologies that are not only efficient and high-yielding but also environmentally benign.

Key areas for future synthetic development include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to complex molecules, reducing waste and improving atom economy. The development of novel MCRs for the direct synthesis of functionalized this compound from simple starting materials is a significant goal. For instance, iodine-catalyzed three-component reactions have been successfully used for related imidazo[1,2-a]pyrazine (B1224502) synthesis, highlighting a potential strategy. rsc.orgrsc.org

Green Catalysis: The use of eco-friendly catalysts is a cornerstone of sustainable synthesis. Research into catalysts like iodine, which is inexpensive and low in toxicity, or recyclable nanocatalysts, could lead to more sustainable production methods. rsc.orgrsc.org Indium-catalyzed condensations in water under microwave irradiation also represent a promising green approach for related benzopyrazines. researchgate.net

C-H Amination: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic pathways. Metal-free sequential dual oxidative amination of C(sp³)-H bonds has been shown to be effective for constructing imidazo[1,5-a]pyridine (B1214698) cores and could be adapted for the pyrazine (B50134) equivalent. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing batch syntheses of the imidazo[1,5-a]pyrazine (B1201761) core to flow conditions could enable more efficient and safer large-scale production.

Synthetic StrategyKey FeaturesPotential AdvantagesReference Example
Iodine-Catalyzed MCROne-pot, three-component reaction using an inexpensive, benign catalyst.High atom economy, operational simplicity, reduced waste.Synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.org
Metal-Free C-H AminationSequential dual oxidative amination under ambient conditions.Avoids toxic metal catalysts, streamlines synthesis.Synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org
NanocatalysisUse of recyclable magnetic nanoparticle catalysts under solvent-free conditions.High efficiency, easy catalyst recovery and reuse, environmentally friendly.Synthesis of substituted imidazoles. rsc.org
CyclocondensationReaction of aminomethyl-pyridines with activated nitroalkanes.Provides access to diverse substitution patterns on the imidazole ring.Synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org

Exploration of Novel Biological Targets and Therapeutic Areas for Imidazo[1,5-a]pyrazine Scaffolds

The versatility of the imidazo[1,5-a]pyrazine scaffold allows it to interact with a wide range of biological targets. While research has identified several promising areas, the full therapeutic potential of this heterocyclic system is far from realized. Future explorations are expected to uncover novel targets and expand into new disease indications.

Emerging biological targets and therapeutic areas include:

Kinase Inhibition: Many imidazo[1,5-a]pyrazine derivatives have been identified as kinase inhibitors. Future work will likely target less-explored kinases implicated in cancer and inflammatory diseases. Targets such as Bruton's tyrosine kinase (BTK) for B-cell malignancies, c-Src for ischemic stroke, and ACK1 for various cancers are areas of active investigation. benthamdirect.comnih.govnih.gov The PI3K/mTOR pathway, frequently dysregulated in cancer, is another high-priority target for this scaffold. drugbank.com

Epigenetic Targets: The role of epigenetics in disease is a burgeoning field. Bromodomains are key epigenetic readers, and derivatives like imidazo[1,5-a]pyrazin-8(7H)-ones have been developed as potent inhibitors of BRD9, a component of a chromatin remodeling complex implicated in cancer. nih.gov This opens the door to exploring other epigenetic targets like histone methyltransferases and demethylases.

Neurodegenerative Diseases: The central nervous system (CNS) is a promising area for imidazo[1,5-a]pyrazine-based therapies. For the related imidazo[1,2-a]pyrazine scaffold, modulators of AMPA receptors associated with the TARP γ-8 subunit have been developed for conditions like epilepsy. nih.gov Furthermore, adenosine A3 receptor antagonists have shown neuroprotective effects in models of cerebral ischemia. nih.gov

Infectious Diseases: The search for new antimicrobial and antiviral agents is a global health priority. The imidazo[1,5-a]pyrazine core can serve as a template for developing novel agents against drug-resistant bacteria, fungi, and viruses.

Biological Target ClassSpecific Target ExamplePotential Therapeutic AreaReference
Protein Kinasesc-SrcAcute Ischemic Stroke nih.gov
Bruton's Tyrosine Kinase (BTK)Cancer (B-cell malignancies) benthamdirect.com
ACK1 (Activated CDC42 Kinase 1)Cancer nih.gov
PI3K/mTORCancer drugbank.commdpi.com
Epigenetic ProteinsBRD9 BromodomainCancer nih.gov
Ion Channels/ReceptorsAMPA Receptor (TARP γ-8 subunit)Epilepsy nih.gov
Adenosine A3 ReceptorCerebral Ischemia, Inflammation nih.gov

Rational Design of this compound Analogues with Enhanced Selectivity and Potency

The principles of medicinal chemistry and structure-based drug design are crucial for optimizing the therapeutic properties of lead compounds. For this compound, future research will focus on the rational design of analogues to improve their potency against the intended target and selectivity over off-targets, thereby minimizing potential side effects.

Key strategies for rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the this compound core will continue to be a cornerstone of optimization. SAR studies on related scaffolds have shown that substitutions at various positions can dramatically influence biological activity. nih.govnih.gov For example, in a series of PI3Kα inhibitors, the position of an aryl group on a carboxamide side chain significantly impacted cytotoxicity. mdpi.com

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can guide the design of analogues that form optimal interactions. Techniques like X-ray crystallography and molecular docking can reveal how compounds bind to their targets, providing insights for designing new derivatives with improved affinity. nih.govplu.mx

Pharmacophore Modeling: In the absence of a target structure, pharmacophore models can be generated based on a set of known active compounds. These models define the essential spatial arrangement of chemical features required for biological activity and can be used to screen virtual libraries or guide the design of new molecules with a higher probability of being active. benthamdirect.com

Mechanistic Studies of Unexplored Reactivity and Biological Activity Patterns

A fundamental understanding of both the chemical reactivity and the biological mechanism of action of this compound and its analogues is essential for their successful development as therapeutic agents.

Future mechanistic studies will likely focus on:

Reaction Mechanism Elucidation: Investigating the detailed mechanisms of novel synthetic reactions will enable their optimization and broader application. For instance, understanding the intermediates in multicomponent reactions, such as the proposed iminium ion in iodine-catalyzed syntheses, allows for better control over the reaction outcome. rsc.org Similarly, exploring the mechanism of electrophilic additions, such as Reissert-like reactions, can uncover new synthetic possibilities for functionalizing the scaffold. acs.org

Target Engagement and Downstream Effects: Confirming that a compound interacts with its intended target in a cellular environment is critical. Cellular thermal shift assays (CETSA) and other biochemical techniques can be used to verify target engagement. Furthermore, studying the downstream signaling effects following target modulation will clarify the compound's mechanism of action and its ultimate effect on cell physiology.

Identifying Resistance Mechanisms: For applications in cancer and infectious diseases, understanding potential mechanisms of resistance is crucial for designing next-generation inhibitors and combination therapies. This involves studying how cancer cells or microbes might adapt to circumvent the action of an imidazo[1,5-a]pyrazine-based drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing imidazo[1,5-a]pyrazine-8-methanamine derivatives?

  • Methodological Answer : A common approach involves using intermediates with halogen leaving groups (e.g., Formula (2) in ). Treating these intermediates with ammonia or aqueous ammonia in inert solvents (e.g., alkyl alcohols) at temperatures ranging from −80°C to 250°C yields the desired products. For example, iodine-catalyzed multicomponent reactions (MCRs) in tetrahydrofuran (THF) at room temperature have been effective for synthesizing functionalized derivatives, achieving yields up to 71% under optimized conditions (6 equivalents of I₂, 24-hour reaction) .

Q. How can regiochemistry be controlled during electrophilic substitution reactions of imidazo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Regioselectivity is influenced by electron-donating/withdrawing substituents and reaction conditions. For instance, studies on electrophilic substitution (e.g., nitration, sulfonation) highlight the role of directing groups on the pyrazine ring. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via NMR and X-ray crystallography confirms regiochemical outcomes .

Q. What analytical techniques are critical for confirming the structure of imidazo[1,5-a]pyrazine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural elucidation. For example, ¹H NMR signals at δ 7.2–8.5 ppm typically indicate aromatic protons on the pyrazine ring, while ESI-HRMS provides accurate molecular ion peaks (e.g., [M+H]⁺ at m/z 237.18 for trifluoroacetate derivatives). Single-crystal X-ray diffraction further resolves complex stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of imidazo[1,5-a]pyrazine derivatives as PDE2 inhibitors?

  • Methodological Answer : Modifications at the 8-methanamine position significantly impact PDE2 inhibition. For example, introducing bulky substituents (e.g., cyclohexyl or aryl groups) enhances binding affinity. In vitro assays using recombinant PDE2 enzymes and fluorescence polarization assays can quantify inhibition (IC₅₀ values). Patent data suggests that substituents improving hydrophobicity and π-π stacking interactions are critical .

Q. What strategies enable the synthesis of adenine-mimetic imidazo[1,2-a]pyrazine libraries for drug discovery?

  • Methodological Answer : The Groebke-Blackburn-Bienaymé (GBB) reaction is highly effective. Reacting pyrazine-2,3-diamine (as an amidine component) with aldehydes and isocyanides under mild conditions generates adenine-like scaffolds. For instance, a single-step protocol using ethanol as a solvent at 25°C produces >20 derivatives with diverse substitutions at positions 2, 3, and 8 .

Q. How do multicomponent reactions (MCRs) facilitate the synthesis of imidazo[1,5-a]pyrazine-based nucleoside analogs?

  • Methodological Answer : Dehydrative coupling of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonic acid with aminoalkyl heterocycles (e.g., imidazo[1,5-a]pyrazine) generates C-nucleosides. Post-functionalization via iodination or glycosylation yields analogs like 8-amino-3-β-D-ribofuranosylimidazo[1,5-a]pyrazine, which mimic adenosine. Purification by flash chromatography and characterization via 2D NMR are critical .

Q. What in vitro models validate the neuroprotective activity of this compound derivatives?

  • Methodological Answer : Acetylcholinesterase (AChE) inhibition assays (Ellman’s method) and antioxidant assays (DPPH radical scavenging) are standard. For example, derivatives with IC₅₀ values <10 μM in AChE inhibition and EC₅₀ <50 μM in DPPH assays show promise for Alzheimer’s disease. Cell-based models (e.g., SH-SY5Y neurons) further assess neuroprotection against Aβ-induced toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.